molecular formula C21H15N B14620721 10-Phenyl-5,10-dihydroindeno[1,2-b]indole CAS No. 60432-61-3

10-Phenyl-5,10-dihydroindeno[1,2-b]indole

Cat. No.: B14620721
CAS No.: 60432-61-3
M. Wt: 281.3 g/mol
InChI Key: QKYVAHSZMYFROW-UHFFFAOYSA-N
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Description

10-Phenyl-5,10-dihydroindeno[1,2-b]indole is a complex organic compound with the molecular formula C21H15N. It is part of the indole family, which is known for its wide range of biological activities and applications in various fields. This compound features a fused ring system that includes both indene and indole structures, making it a unique and interesting subject for scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Phenyl-5,10-dihydroindeno[1,2-b]indole typically involves a superacid-promoted sequential domino one-pot approach. This method includes a domino intermolecular Friedel–Crafts alkylation and intramolecular acylation of ethyl cinnamates, followed by the Fischer indole reaction . The reaction conditions often involve the use of superacids to facilitate the formation of the fused ring system.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 10-Phenyl-5,10-dihydroindeno[1,2-b]indole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, often using reagents like halogens or nitrating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield dihydro derivatives .

Scientific Research Applications

10-Phenyl-5,10-dihydroindeno[1,2-b]indole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of anticancer and antimicrobial drugs.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 10-Phenyl-5,10-dihydroindeno[1,2-b]indole exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

  • 5,10-Dihydroindeno[1,2-b]indole
  • 5,10-Dichloroindeno[2,1-a]indene
  • 5,10-Diiodoindeno[2,1-a]indene

Comparison: 10-Phenyl-5,10-dihydroindeno[1,2-b]indole stands out due to its phenyl substitution at the 10th position, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance its ability to participate in π-π interactions and increase its overall stability .

Properties

CAS No.

60432-61-3

Molecular Formula

C21H15N

Molecular Weight

281.3 g/mol

IUPAC Name

10-phenyl-5,10-dihydroindeno[1,2-b]indole

InChI

InChI=1S/C21H15N/c1-2-8-14(9-3-1)19-15-10-4-5-11-16(15)21-20(19)17-12-6-7-13-18(17)22-21/h1-13,19,22H

InChI Key

QKYVAHSZMYFROW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3C4=C2C5=CC=CC=C5N4

Origin of Product

United States

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